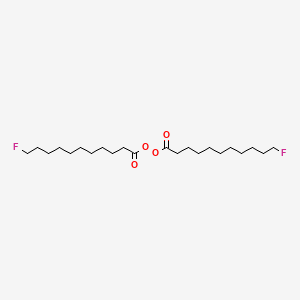
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate is a synthetic organic compound characterized by the presence of fluorine atoms and peroxoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoroundecanoyl 11-fluoroundecaneperoxoate typically involves the reaction of 11-fluoroundecanoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxoate compound. The reaction can be represented as follows:
11-Fluoroundecanoic acid+Hydrogen peroxide→11-Fluoroundecanoyl 11-fluoroundecaneperoxoate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the peroxoate group to hydroxyl or other functional groups.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher fluorinated compounds, while reduction may produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 11-Fluoroundecanoyl 11-fluoroundecaneperoxoate involves its interaction with molecular targets through its fluorine and peroxoate groups. These interactions can lead to the formation of reactive intermediates that exert various effects, such as oxidative stress or inhibition of specific enzymes. The molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11-Chloroundecanoyl 11-chloroundecaneperoxoate
- 11-Bromoundecanoyl 11-bromoundecaneperoxoate
- 11-Iodoundecanoyl 11-iodoundecaneperoxoate
Uniqueness
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms enhance the compound’s stability, reactivity, and potential biological activity compared to its chlorinated, brominated, or iodinated counterparts.
Eigenschaften
CAS-Nummer |
114333-30-1 |
|---|---|
Molekularformel |
C22H40F2O4 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
11-fluoroundecanoyl 11-fluoroundecaneperoxoate |
InChI |
InChI=1S/C22H40F2O4/c23-19-15-11-7-3-1-5-9-13-17-21(25)27-28-22(26)18-14-10-6-2-4-8-12-16-20-24/h1-20H2 |
InChI-Schlüssel |
PWMNRJMBSRKALB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCF)CCCCC(=O)OOC(=O)CCCCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


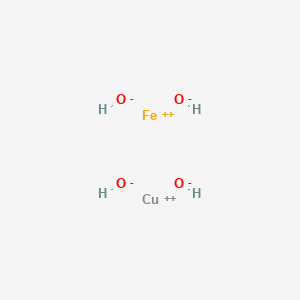

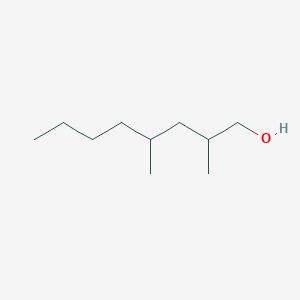
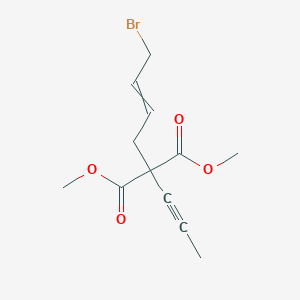
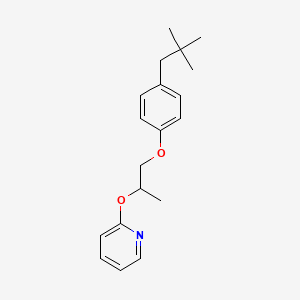
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
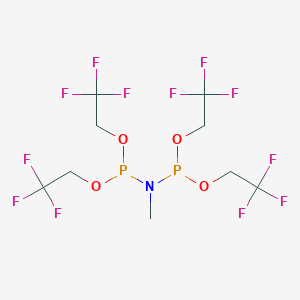
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)

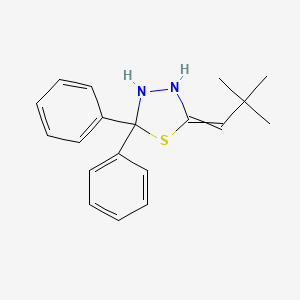
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
